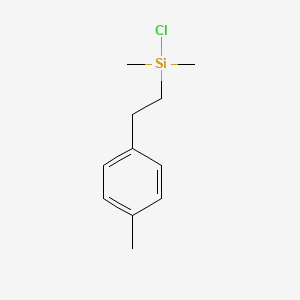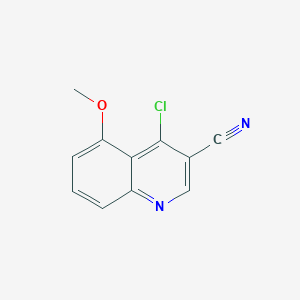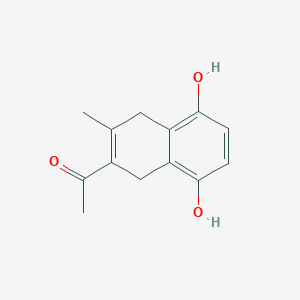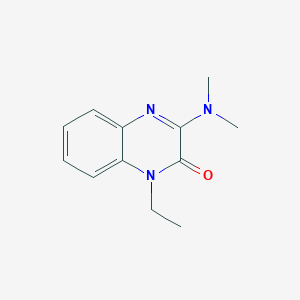![molecular formula C12H12N2O2 B11887413 4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione](/img/structure/B11887413.png)
4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrroloindoles. These compounds are known for their unique structural features and potential applications in various fields, including organic electronics and medicinal chemistry. The compound’s structure consists of a fused pyrrole and indole ring system, which imparts significant stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione can be achieved through several methods. One common approach involves the acid-catalyzed dimerization reaction of pyrroles. This method is metal-free and utilizes pyrrole substrates synthesized from biological dipeptides . The reaction conditions typically involve the use of bulky p-toluene sulfonic acid (TsOH) as a catalyst, which promotes the formation of the desired product with a cis-configuration .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar acid-catalyzed dimerization reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and catalyst loading. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrroloindole scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloindoles, oxidized derivatives, and reduced forms of the original compound.
Applications De Recherche Scientifique
4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with anti-tumor properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in cancer research.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in cancer cell proliferation. The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyl-1H-indole: Another indole derivative with similar structural features.
4,5-Dihydropyrrolo[1,2,3-e,f][1,5]benzodiazepin-6(7H)-one: A related compound with a fused benzodiazepine ring system.
Uniqueness
4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both pyrrole and indole rings. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
4,8-dimethyl-1,3,5,7-tetrahydropyrrolo[2,3-f]indole-2,6-dione |
InChI |
InChI=1S/C12H12N2O2/c1-5-7-3-9(15)14-12(7)6(2)8-4-10(16)13-11(5)8/h3-4H2,1-2H3,(H,13,16)(H,14,15) |
Clé InChI |
KEBXCIMOOBHSIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CC(=O)NC2=C(C3=C1NC(=O)C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11887355.png)




![8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane](/img/structure/B11887381.png)






